molecular formula C8H11N3O2 B1487056 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 1353496-71-5

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B1487056
CAS No.: 1353496-71-5
M. Wt: 181.19 g/mol
InChI Key: BGIVEMBSTKWGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate is a bicyclic heterocyclic compound featuring an imidazole ring fused to a partially saturated pyrimidine ring, with a methyl ester substituent at position 2.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-7(12)6-5-11-4-2-3-9-8(11)10-6/h5H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIVEMBSTKWGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCCNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial and antifungal properties, as well as its interaction with the P2X7 receptor, which is implicated in various physiological and pathological processes.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by an imidazo-pyrimidine framework. Its molecular formula is C_8H_10N_4O_2, with a molecular weight of approximately 166.18 g/mol. It appears as a white to off-white solid and is soluble in various organic solvents.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Zone of Inhibition : Compounds synthesized from this base compound showed zones of inhibition ranging from 22 to 33 mm against various bacterial strains including E. coli, P. aeruginosa, S. aureus, and S. pyogenes .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.78 µg/ml against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity .

Research Insights:

  • Compounds derived from this compound were screened against fungal strains such as Candida albicans and Aspergillus niger. The results indicated varying degrees of antifungal efficacy .

Interaction with P2X7 Receptor

This compound has been studied for its potential role as a modulator of the P2X7 receptor.

  • The P2X7 receptor is involved in pain signaling and inflammation processes. Compounds that target this receptor are being investigated for therapeutic applications in conditions such as rheumatoid arthritis and neurodegenerative diseases.
  • Studies suggest that this compound may effectively antagonize ATP-induced responses at the P2X7 receptor .

Comparative Analysis of Related Compounds

The following table compares this compound with other similar compounds:

Compound NameCAS NumberStructural FeaturesUnique Properties
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate1888637-78-2Pyridine ring includedDifferent nitrogen positioning affects biological activity
(S)-methyl 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate69614-04-6Oxo group presentPotentially different reactivity due to oxo group
5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester139183-98-5Carboxylic acid functionalityVarying acidity may influence solubility and reactivity

Comparison with Similar Compounds

Core Heterocycle Variations

The biological and chemical properties of imidazo-fused compounds depend significantly on the heterocyclic core. Key analogs include:

Compound Name Core Structure Substituents Key Differences Reference
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Ethyl ester at position 2 Pyridine has one nitrogen; reduced hydrogen bonding capacity vs. pyrimidine.
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde Imidazo[1,2-a]pyrazine Methyl, aldehyde Pyrazine has two adjacent nitrons; aldehyde enhances electrophilicity.
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate Imidazo[1,2-a]pyrimidine Bromo, ethyl ester Bromine increases reactivity for cross-coupling reactions.

Key Insight : Pyrimidine-based compounds exhibit stronger hydrogen bonding and π-stacking due to dual nitrogen atoms, enhancing interactions with biological targets like enzymes .

Substituent Modifications

Functional groups at position 2 significantly influence bioactivity and physicochemical properties:

Compound Name Substituent Activity/Property Reference
Hydrazone derivatives (8a–k) Aromatic hydrazones Antibacterial (MIC: 4–32 µg/mL against S. aureus and E. coli)
Z36-MP5 Benzamide linkage Inhibits melanoma growth (IC~50~: ~0.1 µM)
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid Carboxylic acid Enhanced solubility; potential for metal coordination.

Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell permeability compared to carboxylic acid derivatives, making it a better prodrug candidate .

Physicochemical Properties

Property Methyl Ester (Target) Ethyl Ester Carboxylic Acid
Molecular Weight 194.23 g/mol 194.23 g/mol 194.20 g/mol
LogP (Predicted) 1.2 1.5 -0.8
Solubility (Water) Low Low High
Bioavailability Moderate Moderate Low

Key Takeaway : The methyl ester balances lipophilicity and bioavailability, optimizing drug-like properties.

Q & A

Q. What are the key synthetic pathways for Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate?

The compound is synthesized via cyclocondensation of 2-aminopyrimidine with 1,1,3-trichloroacetone, followed by oxidation and esterification. A critical step involves catalytic hydrogenation (PtO₂, 30 psi) to reduce the imidazo[1,2-a]pyrimidine ring system, yielding the tetrahydro derivative. Hydrazine hydrate is then used to form the carbohydrazide intermediate, which can be condensed with aldehydes to generate hydrazone derivatives . Alternative routes include bromination of precursor compounds (e.g., using bromine in a solvent like DCM) to introduce functional groups for further derivatization .

Q. How is the compound characterized structurally and spectroscopically?

  • 1H/13C NMR : Distinct signals for the tetrahydroimidazo ring protons (δ 1.95–3.94 ppm) and carbonyl carbons (δ ~160–170 ppm) confirm the fused bicyclic structure.
  • IR Spectroscopy : Peaks at ~1690 cm⁻¹ (C=O ester) and ~1567 cm⁻¹ (C=N imidazole) validate functional groups.
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical values (e.g., C₈H₁₁N₃O₂ requires 181.0851 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis (MIC ~2–8 µg/mL) and cytotoxicity against cancer cell lines (e.g., HeLa, IC₅₀ ~10–50 µM). Activity correlates with substituents like bromine or trifluoromethyl groups, which enhance target binding .

Advanced Research Questions

Q. How do structural modifications influence bioactivity and target selectivity?

  • Bromination at Position 3 (e.g., Methyl 3-bromo derivatives) increases antimycobacterial potency by enhancing hydrophobic interactions with enzyme active sites .
  • Ester-to-Hydrazide Conversion improves solubility and enables Schiff base formation with aromatic aldehydes, modulating receptor affinity .
  • Pyrazine vs. Pyridine Rings : Pyrazine derivatives (vs. pyridine) exhibit altered π-stacking interactions, impacting binding to DNA or enzyme pockets .

Q. What strategies optimize synthetic yield and purity in large-scale production?

  • Catalyst Selection : Pd/C or PtO₂ for hydrogenation steps reduces byproducts (e.g., over-reduced imidazole rings) .
  • Solvent Optimization : Ethanol/water mixtures improve cyclocondensation efficiency vs. pure organic solvents .
  • Green Chemistry : Catalyst-free, aqueous conditions (e.g., NaOH-mediated cycloisomerization) minimize waste and improve scalability .

Q. How can researchers resolve contradictions in biological assay data across studies?

  • Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and M. tuberculosis H37Rv strains for comparability .
  • SAR Studies : Compare derivatives with incremental modifications (e.g., methyl vs. cyclopentyl groups) to isolate structure-activity trends .
  • Computational Modeling : Docking simulations (e.g., with CYP450 enzymes) predict metabolite interference or off-target effects .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Key Characterization Data
Cyclocondensation1,1,3-Trichloroacetone, EtOH, reflux75–80NMR: δ 8.52 (imidazole H)
BrominationBr₂, DCM, 0°C60–65HRMS: [M+H]⁺ = 260.03
Catalytic HydrogenationPtO₂, H₂ (30 psi), EtOAc85–90IR: Loss of C=O stretch at 1690 cm⁻¹

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeTarget ActivityIC₅₀/MICStructural Feature Linked to Activity
Methyl 3-Bromo derivative Antimycobacterial2 µg/mLBromine enhances lipophilicity
Hydrazone (4-CF₃ benzylidene) Cytotoxicity (HeLa)12 µMTrifluoromethyl improves membrane permeability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.